molecular formula C14H16N2OS B2865606 5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one CAS No. 712310-80-0

5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one

Cat. No. B2865606
CAS RN: 712310-80-0
M. Wt: 260.36
InChI Key: IMMDJSCWQOYORX-FLIBITNWSA-N
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Description

5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one, commonly known as MitoBloCK-7, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of mitochondrial biology. MitoBloCK-7 has been found to possess unique properties that make it an ideal candidate for studying mitochondrial function and dysfunction.

Scientific Research Applications

Medicinal Perspectives of Thiazolidinedione Derivatives

The compound 5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one is a derivative of 2,4-thiazolidinedione (TZD), a pharmacophore known for its broad spectrum of pharmacological activities. TZD derivatives have been explored extensively for their medicinal applications due to their novel mode of action, cost-effectiveness, and ease of synthesis. The modifications at the N-3 and C-5 positions of the TZD nucleus have led to the development of various lead molecules targeting a wide range of clinical disorders, including antimicrobial, anticancer, and antidiabetic conditions (Singh et al., 2022).

Synthetic Methodologies for Thiazolidinedione Core

Advancements in synthetic methodologies for constructing the TZD core, including green chemistry approaches, have facilitated the exploration of its biological potential. The TZD scaffold's significance in drug discovery is underscored by its incorporation into various pharmaceuticals, exhibiting potential activities against numerous diseases. The development of these compounds through green synthesis methodologies highlights the environmental consciousness and the quest for sustainable chemical processes (Santos et al., 2018).

Biological Potential of Thiazolidinedione Derivatives

The 4-thiazolidinone moiety, in particular, is considered a "magic moiety" due to its diverse biological activities. Its structural versatility allows for various substitutions, leading to the synthesis of compounds with a wide spectrum of biological potentials. The literature reveals that 4-thiazolidinone derivatives exhibit significant pharmacological activities, drawing attention from chemists, pharmacologists, and researchers. This has opened up new avenues for discovering potential treatments for various diseases (ArunlalV et al., 2015).

properties

IUPAC Name

(5Z)-4-amino-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(15)16-13(17)18-11/h4-8H,1-3H3,(H2,15,16,17)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMDJSCWQOYORX-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=NC(=O)S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=NC(=O)S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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